Ethyl 3-amino-4,4-dimethylpentanoate

Description

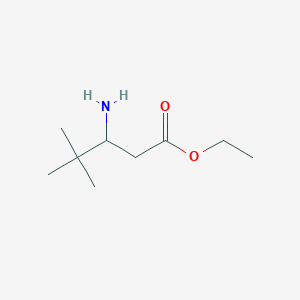

Ethyl 3-amino-4,4-dimethylpentanoate is a branched-chain amino ester characterized by an ethyl ester group, a primary amine at the β-position, and two methyl substituents at the γ-carbon. This compound is structurally analogous to mthis compound, a well-documented intermediate in palladium-catalyzed C(sp³)–H activation reactions .

Properties

IUPAC Name |

ethyl 3-amino-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)6-7(10)9(2,3)4/h7H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMQDGBSOJPPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4,4-dimethylpentanoate can be achieved through several methods. One common approach involves the reaction of 3-amino-4,4-dimethylpentanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction results in the formation of this compound .

Another method involves the cyanoacetylation of amines, where the starting material is treated with ethyl cyanoacetate under specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 3-amino-4,4-dimethylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (S)-3-Amino-4,4-dimethylpentanoate

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Properties :

- Applications : Used in Pd⁰-catalyzed C–H activation for asymmetric synthesis of chiral amines .

- Key Differences : The methyl ester derivative exhibits higher crystallinity (mp 136 °C) compared to ethyl analogs, likely due to reduced steric bulk and enhanced intermolecular hydrogen bonding.

Ethyl 3-Amino-4,4,4-trifluorocrotonate

- Molecular Formula: C₆H₆F₃NO₂

- Molecular Weight : 193.11 g/mol

- Regulatory Status : Granted temporary duty-free import status under U.S. tariff code 9902.41.41, indicating industrial relevance in agrochemicals or pharmaceuticals .

- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the dimethyl substituents in ethyl 3-amino-4,4-dimethylpentanoate.

Ethyl 3-Amino-4,4-difluorobutanoate

- Molecular Formula: C₆H₉F₂NO₂

- Molecular Weight : 177.14 g/mol

Methyl 3-Hydroxy-4,4-dimethylpentanoate

- Molecular Formula : C₈H₁₆O₃

- Molecular Weight : 163.15 g/mol

- Key Differences: Replacement of the amino group with a hydroxyl moiety alters reactivity, favoring ester hydrolysis or oxidation pathways over nucleophilic amine reactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Fluorinated Analogs: Compounds like ethyl 3-amino-4,4-difluorobutanoate exhibit enhanced stability and bioavailability due to fluorine’s electronegativity, making them preferable in medicinal chemistry .

- Safety Considerations: Mthis compound hydrochloride (CAS 1272758-12-9) requires storage under inert conditions (2–8°C) and poses hazards (H302, H315) due to amine reactivity .

Biological Activity

Ethyl 3-amino-4,4-dimethylpentanoate is a compound of significant interest in biochemical and pharmaceutical research due to its unique structure and potential biological activities. This article explores its mechanisms of action, chemical properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of approximately 145.20 g/mol. The compound features a branched-chain structure with both an amino group and an ester functional group, which play crucial roles in its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Enzyme Interaction : It acts as a substrate in enzymatic reactions and may inhibit certain enzymes, affecting metabolic pathways.

- Hydrolysis : The ester group can undergo hydrolysis to release active amino acid derivatives that participate in biochemical reactions .

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Therapeutic Potential : Investigated for its role in drug development, particularly as a precursor for therapeutic compounds .

- Metabolic Pathways : It may act as a biomarker for specific diseases and influence metabolic processes due to its structural similarity to naturally occurring amino acids .

- Enzyme Inhibition : Studies suggest it can inhibit certain enzymes, potentially leading to therapeutic applications in treating metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Therapeutic Potential | Investigated as a precursor in drug development |

| Enzyme Interaction | Acts as a substrate or inhibitor in various enzymatic reactions |

| Metabolic Role | Potential biomarker for metabolic diseases |

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to significantly reduce enzyme activity in vitro, suggesting potential applications in metabolic regulation.

- Experimental Setup : Various concentrations of the compound were tested against target enzymes.

- Results : The compound demonstrated IC50 values indicating effective inhibition at micromolar concentrations.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) | Maximum Inhibition (%) |

|---|---|---|

| Enzyme A | 2.10 | 85 |

| Enzyme B | 1.54 | 90 |

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound | Key Differences |

|---|---|

| Ethyl 3-amino-3,4-dimethylpentanoate | Amino group at a different position |

| Ethyl 3,4-dimethylpentanoate | Lacks the amino group; less reactive |

The unique positioning of the amino and ester groups in this compound enhances its reactivity and biological activity compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.